![molecular formula C18H16ClN5O3 B2735621 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-42-6](/img/structure/B2735621.png)
5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a benzodioxole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic substitution reaction, where a benzodioxole derivative reacts with a suitable electrophile.
Attachment of the Chlorophenyl Group: The chlorophenyl group is often introduced via a Friedel-Crafts alkylation reaction, using a chlorophenyl derivative and a suitable alkylating agent.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions could lead to various substituted benzodioxole or chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring and benzodioxole moiety could facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Lacks the benzodioxole moiety.
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group.
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorophenyl group.
Uniqueness
The uniqueness of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups. The presence of the triazole ring, benzodioxole moiety, and chlorophenyl group provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3/c19-13-4-1-11(2-5-13)9-24-17(20)16(22-23-24)18(25)21-8-12-3-6-14-15(7-12)27-10-26-14/h1-7H,8-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESNOMNOSOUAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
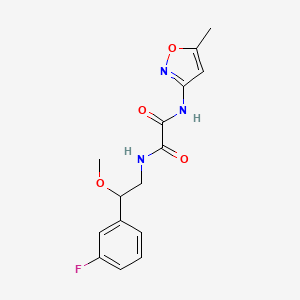
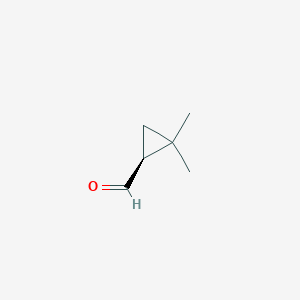
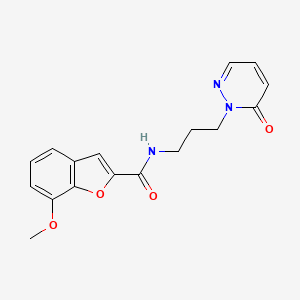
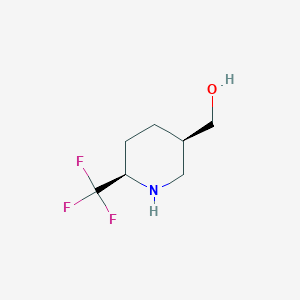
![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735545.png)
![2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2735547.png)
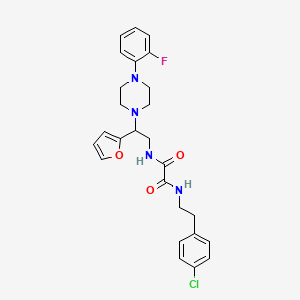
![2-{[3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B2735549.png)

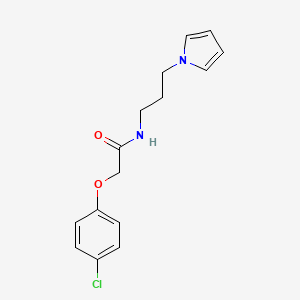
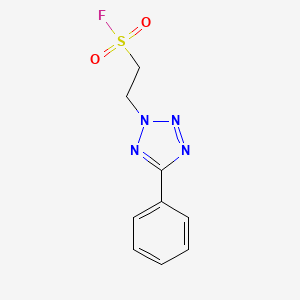
![3-Benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2735555.png)

